molecular formula C4H4O B031954 Furan CAS No. 110-00-9

Furan

Cat. No. B031954
Key on ui cas rn: 110-00-9
M. Wt: 68.07 g/mol
InChI Key: YLQBMQCUIZJEEH-UHFFFAOYSA-N
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Patent
US05646307

Procedure details

In a manner similar to that described in Example 1, 10 mL/h of 2,5-dihydrofuran and 9 mL/h of water were passed over 73 g of a rhenium-on-activated charcoal catalyst (rhenium content: 6 wt %, calculated as Re; prepared by impregnation of 4 mm activated charcoal extrudates with an aqueous dirhenium heptoxide Re2O7 solution; drying at 120° C.; reduction in a manner similar to that described in Example 1). At a conversion of 99%, γ-butyrolactone was formed with a selectivity of 91% (2,3-dihydrofuran: 0.5%; furan: 1%; tetrahydrofuran: 5%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dirhenium heptoxide Re2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
73 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.C.[OH2:7]>[Re]>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
dirhenium heptoxide Re2O7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
73 g
Type
catalyst
Smiles
[Re]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Re]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by impregnation of 4 mm
CUSTOM
Type
CUSTOM
Details
drying at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646307

Procedure details

In a manner similar to that described in Example 1, 10 mL/h of 2,5-dihydrofuran and 9 mL/h of water were passed over 73 g of a rhenium-on-activated charcoal catalyst (rhenium content: 6 wt %, calculated as Re; prepared by impregnation of 4 mm activated charcoal extrudates with an aqueous dirhenium heptoxide Re2O7 solution; drying at 120° C.; reduction in a manner similar to that described in Example 1). At a conversion of 99%, γ-butyrolactone was formed with a selectivity of 91% (2,3-dihydrofuran: 0.5%; furan: 1%; tetrahydrofuran: 5%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dirhenium heptoxide Re2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
73 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.C.[OH2:7]>[Re]>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:1]1[CH:2]=[CH:3][CH2:4][CH2:5]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
dirhenium heptoxide Re2O7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
73 g
Type
catalyst
Smiles
[Re]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Re]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by impregnation of 4 mm
CUSTOM
Type
CUSTOM
Details
drying at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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